1-(3-phenoxypropyl)piperidine
Description
Historical Context and Evolution of the Piperidine (B6355638) Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of natural and synthetic bioactive molecules. ontosight.ainih.gov Its journey in medicinal chemistry began with its discovery in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Initially, research focused on the isolation and characterization of naturally occurring piperidine alkaloids, such as lobeline (B1674988) and coniine. wikipedia.org
The 20th century marked a significant shift towards the synthesis of piperidine derivatives, driven by the desire to create novel therapeutic agents. nih.gov This led to the development of numerous drugs with the piperidine scaffold, including analgesics and antipsychotics. ijnrd.orgarizona.edu The versatility of the piperidine ring allows for various chemical modifications, enabling the fine-tuning of a molecule's pharmacological properties. ijnrd.orgthieme-connect.com This adaptability has solidified the piperidine scaffold as a cornerstone in modern drug discovery, with its presence in over 70 commercially available drugs. arizona.edu
Significance of the Phenoxypropyl Moiety within Piperidine Derivatives as a Core Pharmacophore
Research has demonstrated that the phenoxypropyl piperidine structure is a key element for activity at various receptors, including opioid and sigma receptors. nih.govuniba.it The length and composition of the propyl linker, as well as the substitution pattern on the phenoxy ring, are crucial determinants of a compound's affinity and selectivity for its target. uniba.it This has led to extensive structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of compounds. nih.gov
Overview of Key Research Avenues and Academic Applications for 1-(3-Phenoxypropyl)piperidine and Related Analogues
The unique structural features of this compound and its analogues have positioned them as valuable tools in several areas of research. A significant focus has been on their interaction with the sigma-1 (σ1) receptor, a protein implicated in various cellular functions and pathological conditions. uniba.it Derivatives of this compound have been developed as high-affinity ligands for the σ1 receptor, exhibiting potential in models of amnesia. uniba.it
Furthermore, analogues of this compound have been investigated as agonists for the ORL1 (NOP) receptor, a target for the development of novel analgesics. nih.govsigmaaldrich.comresearchgate.net SAR studies have explored modifications to the phenoxypropyl region to identify potent and selective agonists. nih.gov The exploration of these compounds extends to their potential in treating neurodegenerative diseases like Alzheimer's, where piperidine derivatives have shown promise as cholinesterase inhibitors and for their antioxidant properties. nih.govnih.gov Research has also touched upon the synthesis and evaluation of these compounds for antimicrobial activities and as T-type calcium channel blockers. nih.govbiointerfaceresearch.com
Interactive Data Table: Research Applications of this compound and Analogues
| Research Area | Specific Target/Application | Key Findings | Relevant Analogues |
| Neuropharmacology | Sigma-1 (σ1) Receptor Ligands | Development of high-affinity ligands with anti-amnesic effects. uniba.it | 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine uniba.it |
| Pain Management | ORL1 (NOP) Receptor Agonists | Identification of potent and selective agonists with analgesic potential. nih.govsigmaaldrich.comnih.gov | 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) derivatives nih.gov |
| Neurodegenerative Diseases | Alzheimer's Disease | Inhibition of cholinesterases and Aβ42 aggregation, antioxidant activity. nih.gov | Piperidine-3-carbohydrazide-hydrazones with phenylpropyl substituents nih.gov |
| Antimicrobial Research | Antibacterial Agents | Activity against Gram-positive and Gram-negative bacteria. biointerfaceresearch.com | Piperidine derivatives combined with cinnamic acid esters biointerfaceresearch.com |
| Cardiovascular Research | T-type Calcium Channel Blockers | Synthesis of selective inhibitors with favorable pharmacokinetic profiles. nih.gov | 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenoxypropyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-8-14(9-4-1)16-13-7-12-15-10-5-2-6-11-15/h1,3-4,8-9H,2,5-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPUCLIOODWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Phenoxypropyl Piperidine and Analogues
Established Synthetic Pathways for the Piperidine (B6355638) Ring and Phenoxypropyl Chain Construction
The creation of the 1-(3-phenoxypropyl)piperidine scaffold relies on established and versatile chemical reactions. These methods include the direct functionalization of a pre-existing piperidine ring and the construction of the piperidine heterocycle from acyclic precursors.
N-Alkylation and Variants in Piperidine Functionalization
The most direct method for the synthesis of this compound is the N-alkylation of piperidine. This nucleophilic substitution reaction involves the piperidine nitrogen atom attacking an alkyl halide or a derivative with a suitable leaving group.
Key features of this method include:
Reactants : The reaction typically employs piperidine and a 3-phenoxypropyl derivative, such as 1-halo-3-phenoxypropane (e.g., 1-bromo-3-phenoxypropane).
Reaction Conditions : The process is often carried out in a polar, aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic amine like N,N-diisopropylethylamine (Hünig's base), is common to neutralize the acid formed during the reaction. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the secondary amine remains in excess. researchgate.net
Variants : A related approach is reductive amination, where piperidine is reacted with 3-phenoxypropanal (B2668125) in the presence of a reducing agent. Another variant involves the decarboxylative N-alkylation of pipecolic acid with appropriate alcohols, catalyzed by transition metals like ruthenium or iron, to form N-substituted piperidines. nih.gov
Table 1: N-Alkylation Reaction Conditions
| Base | Solvent | Temperature | Notes |
|---|---|---|---|
| K₂CO₃ | Dry DMF | Room Temperature | A common and effective choice for general N-alkylation. researchgate.net |
| NaH | Dry DMF | 0 °C to Room Temp. | A strong base used to deprotonate the piperidine first. researchgate.net |
Cyclization Reactions for Piperidine Core Assembly
Instead of starting with a piperidine ring, it can be constructed from linear molecules through intramolecular cyclization reactions. These methods offer access to a wide range of substituted piperidines that can subsequently be functionalized with the phenoxypropyl chain.
Several cyclization strategies are prominent in organic synthesis:
Reductive Amination and Amide Cyclization : Intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic method.
Metal-Catalyzed Cyclization : Transition metals, such as gold or palladium, can catalyze the cyclization of unsaturated amines. For instance, gold(I) complexes can facilitate the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov
Radical Cyclization : Radical-mediated reactions provide another route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov
Aza-Diels-Alder Reaction : This cycloaddition reaction between an imine and a diene can construct the piperidine ring in a highly controlled manner.
Aza-Prins Cyclization : The reaction of a homoallylic amine with an aldehyde, often promoted by a Lewis acid, can yield 4-hydroxypiperidine (B117109) derivatives. usm.edu
Electroreductive Cyclization : This electrochemical method can synthesize piperidine derivatives by the cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.gov
Epoxide Ring Opening Reactions in Derivative Synthesis
Epoxide ring-opening provides a valuable pathway for synthesizing hydroxylated derivatives of this compound. In this reaction, the nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
A common synthetic application involves the reaction of piperidine with a phenoxy-substituted epoxide, such as 1-phenoxy-2,3-epoxypropane. This reaction leads to the formation of 1-(2-hydroxy-3-phenoxypropyl)piperidine. The regioselectivity of the epoxide opening—whether the attack occurs at the C2 or C3 position—is influenced by the reaction conditions and the substitution pattern of the epoxide. researchgate.netyoutube.com This SN2 reaction typically results in the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com
Utilization of Piperidine-4-one Precursors in Monomer Synthesis and Polymer Chemistry
Piperidine-4-one and its N-substituted derivatives are versatile building blocks, particularly in polymer chemistry. This compound-4-one, an analogue of the title compound, serves as a key monomer in the synthesis of hyperbranched polymers.
Monomer Synthesis : this compound-4-one can be synthesized and used as an AB₂ monomer. The 'A' group is the reactive ketone, and the 'B₂' groups are the two activated positions on the phenoxy ring. acs.org
Polymerization : In the presence of a strong acid like methanesulfonic acid or trifluoromethanesulfonic acid, this monomer undergoes self-polycondensation. The reaction proceeds via electrophilic aromatic substitution, where the protonated ketone attacks the electron-rich phenoxy rings of other monomer units. acs.orgrsc.org
Polymer Architecture : This approach has been used to create hyperbranched polymers with a perfectly branched structure (100% degree of branching). acs.org Linear polymers can also be produced when piperidine-4-one reacts with other aromatic hydrocarbons. rsc.org These piperidine-containing polymers have applications as hindered amine light stabilizers (HALS) to protect plastics from UV degradation. atamanchemicals.com
Table 2: Polymerization of Piperidine-4-one Derivatives
| Monomer | Polymerization Type | Resulting Polymer Architecture | Reference |
|---|---|---|---|
| This compound-4-one | Self-Polycondensation | Hyperbranched (100% branching) | acs.org |
| 4-Piperidone and Aromatic Hydrocarbons | Acid-Catalyzed Polycondensation | Linear | rsc.org |
Advanced Synthetic Strategies for Diversification and Functionalization
Further modification of the this compound structure allows for the exploration of structure-activity relationships and the development of new chemical entities.
Introduction of Substituents on the Phenoxy Aromatic Ring
Introducing substituents onto the phenoxy ring is a common strategy for creating analogues. This is typically achieved by starting the synthesis with a pre-substituted phenol (B47542).
The general synthetic route involves:
Alkylation of a Substituted Phenol : A substituted phenol is first reacted with a dihaloalkane (e.g., 1,3-dibromopropane) under basic conditions to form a 1-(3-halopropyl)-substituted benzene (B151609) derivative.
N-Alkylation of Piperidine : The resulting halo-intermediate is then used to alkylate piperidine, yielding the final product with the desired substitution pattern on the phenoxy ring.
This approach has been utilized to synthesize a variety of analogues, including those with benzoxazole (B165842) or benzimidazol-2-one (B1210169) moieties attached to the phenoxypropyl piperidine scaffold. nih.govnih.gov For example, a series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues were developed where various substituents were explored on the aromatic systems. nih.gov
Modifications and Elongation of the Propyl Linker
The three-carbon propyl bridge in this compound is a key structural element that has been a target for various chemical modifications to explore structure-activity relationships. researchgate.net Synthetic strategies have focused on altering the length of this linker and introducing functional groups to modulate the compound's properties.
One common modification involves changing the length of the alkyl chain that connects the phenoxy and piperidine moieties. This is often achieved by reacting a suitable piperidine precursor with haloalkanes of varying lengths. For instance, the synthesis of analogues with butyl or propyl linkers can be accomplished through the condensation of 3-phenylpiperidine-2,6-dione with reagents like 1,4-dibromobutane (B41627) or 1,3-dibromopropane, respectively. nih.gov This reaction is typically carried out in a solvent such as acetone (B3395972), with potassium carbonate as a base and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
| Modification Type | Synthetic Method | Reagents | Resulting Structure Example | Reference |
|---|---|---|---|---|
| Linker Elongation | Alkylation | 1,4-dibromobutane, K₂CO₃, DBU | 1-(4-bromobutyl)-3-phenylpiperidine-2,6-dione | nih.gov |
| Linker Functionalization | Epoxide Ring Opening | 1,2-epoxy-3-phenoxypropane, Piperidine | 1-Phenoxy-3-piperidinopropan-2-ol | researchgate.net |
Derivatization of the Piperidine Core and Substituents (e.g., Alkyl Chains, Heterocycles, Quaternary Ammonium Salts)
The piperidine ring of this compound serves as a versatile scaffold for extensive derivatization. mdpi.com Modifications often focus on introducing various substituents to the nitrogen or carbon atoms of the ring, including alkyl chains, additional heterocyclic systems, and the formation of quaternary ammonium salts. mdpi.comajchem-a.comnih.gov
Alkyl Chains and Heterocycles: The introduction of alkyl or phenylalkyl groups to the piperidine core has been explored to create novel analogues. nih.gov These syntheses can involve multi-step procedures starting from substituted pyridines, followed by reduction and functionalization. For example, methods have been developed for the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes through intramolecular radical cyclization. nih.gov Furthermore, piperidine derivatives can be functionalized by attaching various heterocyclic rings at different positions, a strategy employed to generate compounds with diverse chemical properties. amazonaws.com The synthesis of these complex molecules can be achieved through condensation reactions or multi-component reactions that build the heterocyclic system onto a piperidine precursor. ajchem-a.comamazonaws.com
Quaternary Ammonium Salts: A significant chemical transformation of this compound and its analogues is the quaternization of the piperidine nitrogen atom to form quaternary ammonium salts. mdpi.com This is typically achieved through the Menschutkin reaction, which involves the nucleophilic attack of the tertiary amine (the piperidine nitrogen) on an alkyl halide. nih.gov The reaction is often performed in a suitable solvent like anhydrous acetone or chloroform. nih.govsrce.hr For example, reacting a piperidine derivative with an alkyl bromide results in the formation of the corresponding N-alkylpiperidinium bromide salt. srce.hr These salts are inherently cationic and possess different physicochemical properties compared to their tertiary amine precursors. mdpi.comulisboa.pt The synthesis of novel quaternary ammonium salts from renewable resources is an area of ongoing research, with applications as key intermediates for a wide range of pharmacologically relevant frameworks. ulisboa.pt
| Derivatization Type | Synthetic Approach | Example Precursors | Resulting Moiety | Reference |
|---|---|---|---|---|
| Alkyl Chains | Radical Cyclization | 1,6-enynes | Polysubstituted alkylidene piperidines | nih.gov |
| Heterocycles | Condensation Reactions | 4-Hydroxy-4-phenyl piperidine, various heterocyclic reagents | Piperidine with heterocyclic rings at C-4 | amazonaws.com |
| Quaternary Ammonium Salts | Menschutkin Reaction | Tertiary piperidine derivative, Alkyl halide (e.g., Alkyl bromide) | N-alkyl-N-(3-phenoxypropyl)piperidinium bromide | nih.govsrce.hr |
Characterization Techniques for Synthesized Analogues in Academic Research
The structural elucidation of newly synthesized analogues of this compound relies on a combination of modern analytical methods. karary.edu.sd The definitive confirmation of a compound's chemical structure is typically achieved through a suite of spectroscopic techniques that provide complementary information about its elemental composition, functional groups, and atomic connectivity. nih.gov
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound analogues. nih.govresearchgate.netnih.gov Both ¹H and ¹³C NMR are routinely employed.
¹H NMR: Provides detailed information about the proton environment in the molecule. For a typical this compound analogue, the spectrum would show characteristic signals for the aromatic protons on the phenoxy group, the methylene (B1212753) protons of the propyl linker, and the protons on the piperidine ring. nih.govnih.gov For example, in 1-(3-bromopropyl)-3-phenylpiperidine-2,6-dione, the aromatic protons appear as a multiplet around δ 7.34 ppm, while the protons of the propyl chain (CH₂) appear as triplets and multiplets between δ 2.17 and 3.98 ppm. nih.gov
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for confirmation of the number and type of carbon atoms present. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. sci-hub.sedb-thueringen.de The IR spectrum of a this compound analogue would exhibit characteristic absorption bands. rsc.orglibretexts.org Key absorptions include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and propyl groups are found in the 2850-3000 cm⁻¹ region. libretexts.org
C-O-C stretching: The aryl-alkyl ether linkage gives rise to strong absorptions, typically in the 1200-1250 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are indicative of the phenyl ring. libretexts.org
C-N stretching: The stretching vibration of the C-N bond in the piperidine ring is usually observed in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum (tandem MS or MS/MS) offers further structural insights by revealing how the molecule breaks apart. nih.govchromatographyonline.com For example, in analogues of this compound, common fragmentation pathways might include cleavage of the propyl linker or fragmentation of the piperidine ring, providing valuable data to confirm the connectivity of the different structural components. nih.gov
| Technique | Information Obtained | Characteristic Data for this compound Analogues | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants | Aromatic (δ 6.9-7.5 ppm), Propyl linker (δ 2.0-4.0 ppm), Piperidine (δ 1.5-3.0 ppm) | nih.govnih.gov |
| ¹³C NMR | Carbon skeleton, number and type of carbon atoms | Provides distinct signals for each carbon in the phenoxy, propyl, and piperidine moieties. | nih.govnih.gov |
| IR Spectroscopy | Functional groups present | C-H (aromatic/aliphatic), C-O-C (ether), C=C (aromatic), C-N stretches | rsc.orglibretexts.org |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | Molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated mass, fragments from linker/ring cleavage. | nih.govnih.govnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Requirements for Biological Activity
The fundamental pharmacophore of 1-(3-phenoxypropyl)piperidine consists of a piperidine (B6355638) ring, a propyl linker, and a phenoxy moiety. Each of these components plays a critical role in the molecule's interaction with biological targets, and modifications to any of these regions can significantly alter its biological activity.
The nitrogen atom of the piperidine ring is a key interaction point and its substitution pattern is a major determinant of pharmacological activity. Studies have shown that the nature of the substituent on the piperidine nitrogen can dramatically influence potency and receptor selectivity. For instance, in a series of opioid receptor antagonists, it was found that N-substituents bearing secondary carbons attached directly to the piperidine nitrogen led to a significant decrease in potency compared to analogues without such substitutions. nih.gov The introduction of bulky groups on the nitrogen can also impact activity, with the optimal substituent size and nature being dependent on the specific biological target. innovareacademics.in
Substitutions on the carbon atoms of the piperidine ring also play a crucial role in modulating the pharmacological profile of this compound analogues. The position and stereochemistry of these substituents can affect the conformation of the piperidine ring and its interaction with the binding site of a receptor. For example, the introduction of a methyl group at the 2-position of the piperidine ring is a feature of some biologically active piperidine derivatives. ontosight.ai
In studies of opioid antagonists, it was demonstrated that substitution at the 3-position of the piperidine ring with a group larger than a methyl group leads to a reduction in analgesic potency, likely due to steric hindrance. innovareacademics.in Conversely, the presence of dimethyl groups at the 3- and 4-positions of the piperidine ring in certain opioid antagonists can contribute to high binding affinity and selectivity. nih.gov The presence of a hydroxyl group on the piperidine ring, as seen in some analogues, can also influence activity. pjps.pk
A summary of the influence of piperidine ring substitutions is presented in the table below.
| Substitution Position | Substituent | Effect on Activity |
| 2-position | Methyl | Present in some active derivatives ontosight.ai |
| 3-position | Groups larger than methyl | Reduced analgesic potency innovareacademics.in |
| 3,4-positions | Dimethyl | Can contribute to high affinity and selectivity nih.gov |
| 4-position | Phenyl, Hydroxy | Can be crucial for specific activities pjps.pk |
The phenoxy moiety is a critical component for the biological activity of this class of compounds, primarily through its involvement in hydrophobic and potential π-π stacking interactions with receptor binding sites. Modifications to the phenyl ring of the phenoxy group have been extensively explored to optimize potency and selectivity.
Substitutions on the phenoxy ring can have a profound impact on receptor affinity. For example, 2,5-disubstitution of the phenoxy moiety has been found to be favorable in some cases. sci-hub.se The introduction of electron-withdrawing groups, such as a chlorine atom, can enhance electrophilicity and potentially improve binding to electron-rich biological targets. Conversely, electron-donating groups like a methoxy (B1213986) group can also be beneficial, with a preference for a methoxy substituent at the 5-position of the phenoxy moiety being noted for its favorable interaction with negative charge. sci-hub.se
In the context of histamine (B1213489) H3 receptor ligands, dimethyl substitutions on the phenoxy ring are thought to optimize π-π stacking interactions within hydrophobic receptor pockets. The table below summarizes the effects of various substitutions on the phenoxy ring.
| Substitution | Position | Potential Effect |
| Dimethyl | 2,3- or 2,5- | Optimizes π-π stacking sci-hub.se |
| Methoxy | 5- | Favorable for interaction with negative charge sci-hub.se |
| Chloro | - | Enhances electrophilicity |
The conformation of the propyl linker is also critical. For potent opioid antagonist activity, it is suggested that the connecting chain of the N-substituent should be in an extended conformation away from the piperidine nitrogen. nih.gov The flexibility of the propyl chain allows the molecule to adopt the necessary conformation for optimal binding. In some cases, the propyl linker is preferred over a butyl linker for ortho- and para-substituted analogues, while a butyl linker may be more advantageous for meta-substituted compounds. scispace.com
Exploration of Structural Modifications for Potency and Selectivity
To enhance the potency and selectivity of this compound-based compounds, a variety of structural modifications have been investigated. These modifications often involve the introduction of additional functional groups or heterocyclic moieties to the core scaffold.
One approach has been to append heterocyclic structures to the phenoxypropyl piperidine core. For instance, the incorporation of a benzimidazol-2-one (B1210169) moiety can lead to potent and selective NOP receptor agonists. sci-hub.senih.gov The optimization of substituents on this added heterocyclic ring system can further refine the pharmacological profile. sci-hub.se
Another strategy involves modifying the piperidine ring itself. As discussed previously, substitutions on the piperidine ring carbons can fine-tune activity. ontosight.ainih.gov Furthermore, the introduction of bulky or functionally diverse substituents on the piperidine nitrogen has been a fruitful avenue for discovering compounds with improved properties. nih.govinnovareacademics.in
The following table provides examples of structural modifications and their impact on potency and selectivity.
| Modification | Target | Effect |
| Addition of a benzimidazol-2-one moiety | NOP receptor | Increased potency and selectivity sci-hub.senih.gov |
| Introduction of a triazole group | NOP receptor | High affinity and potent agonism sci-hub.senih.gov |
| Substitution on the phenoxy ring | Various receptors | Optimization of binding and selectivity sci-hub.se |
| Modification of the piperidine ring | Opioid receptors | Altered potency and selectivity nih.govinnovareacademics.in |
Analysis of Structure-Toxicity Relationships (mechanistic insights into molecular interaction)
The structural features of this compound and its derivatives not only determine their pharmacological activity but also their toxicological profile. A clear structure-toxicity relationship has been observed in some series of these compounds. nih.gov
The basicity of the piperidine nitrogen is a key factor. Piperidine itself is a strong alkaline agent and can be corrosive. nih.gov While the pKb is altered by substitution, the basic nature of the piperidine nitrogen can contribute to off-target effects and cytotoxicity.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for predicting the binding affinity and identifying key interactions between a ligand and its target protein.
In the context of developing novel therapeutic agents, derivatives of the phenoxypropyl piperidine (B6355638) scaffold have been subjected to molecular docking studies to elucidate their binding mechanisms. For instance, a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols, which share a similar structural motif with 1-(3-phenoxypropyl)piperidine, were evaluated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs. nih.gov Docking studies of these compounds revealed that hydrogen bond formation with the amino acid residue Arg221 in the PTP1B active site is a critical determinant for their inhibitory activity. nih.gov
Similarly, in the search for antiviral agents against SARS-CoV-2, a hybrid computational approach was used to study piperidine derivatives. nih.gov Molecular docking simulations using AutoDock Vina were performed to predict the binding of these compounds to the main protease (Mpro) of the virus. nih.gov The binding energies for the studied piperidine derivatives ranged from -5.9 to -7.3 kcal/mol. nih.gov To validate the docking protocol, the co-crystallized inhibitor N3 was re-docked into the Mpro active site, yielding a root-mean-square deviation (RMSD) of 1.86 Å, which indicates a reliable docking method. nih.gov This validation confirms that the computational technique can effectively predict the binding pose of ligands in the Mpro active site. nih.gov
The insights gained from these molecular docking simulations are invaluable for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity for a desired biological target.
Table 1: Molecular Docking Parameters for Piperidine Derivatives against SARS-CoV-2 Mpro
| Ligand | Binding Energy (kcal/mol) |
|---|---|
| Piperidine Derivative 1 | -7.3 |
| Piperidine Derivative 2 | -6.8 |
| Piperidine Derivative 3 | -6.5 |
| Piperidine Derivative 4 | -6.4 |
| Piperidine Derivative 5 | -6.2 |
| Piperidine Derivative 6 | -6.1 |
| Piperidine Derivative 7 | -6.0 |
| Piperidine Derivative 8 | -5.9 |
| N3 Inhibitor (reference) | -11.0 |
| Remdesivir (reference) | -7.9 |
| Nirmatrelvir (reference) | -8.2 |
Data sourced from a study on the inhibitory potential of novel piperidine-derivatives against the main protease of SARS-CoV-2. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. This technique complements molecular docking by providing a more realistic representation of the biological environment.
For piperidine-containing compounds, MD simulations are crucial for understanding their conformational preferences, which can significantly impact their biological activity. The piperidine ring can adopt various conformations, such as chair, boat, and twist forms. rsc.org The orientation of substituents on the piperidine ring (axial vs. equatorial) is also a key factor. nih.gov Studies on N-methyl piperidine have utilized time-resolved Rydberg fingerprint spectroscopy to observe ultrafast conformational dynamics, revealing coherent oscillatory motions between different conformers. rsc.org These simulations have shown that at equilibrium, the system contains a mixture of chair and twist conformers. rsc.org
In the context of ligand-protein interactions, MD simulations can assess the stability of the docked pose obtained from molecular docking. For example, a hybrid computational study of piperidine derivatives targeting the SARS-CoV-2 main protease performed MD simulations in a water environment to mimic physiological conditions. nih.gov Such simulations can reveal whether the key interactions predicted by docking are maintained over time, thus providing a more rigorous assessment of the ligand's binding stability.
The conformational flexibility of the phenoxypropyl linker in this compound is another important aspect that can be investigated using MD simulations. The relative orientation of the phenoxy and piperidine moieties can influence how the molecule fits into a binding pocket. By simulating the molecule in solution and in complex with a target, researchers can identify the most populated and energetically favorable conformations, which are likely the ones responsible for its biological effect.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For instance, in studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists, structure-activity relationships (SAR) were explored. nih.gov A QSAR study on such a series would involve calculating a range of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model.
CoMFA is a 3D-QSAR technique that goes a step further by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. For a series of this compound derivatives, a CoMFA model would provide a 3D map indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This information is highly intuitive and provides direct guidance for medicinal chemists on where to modify the lead structure to improve its biological profile.
The development of robust QSAR and CoMFA models for this compound analogues would require a dataset of compounds with a wide range of structural diversity and corresponding biological activity data. Such models would be powerful tools for prioritizing the synthesis of new derivatives and for optimizing their pharmacological properties.
In Silico Tools and Computer-Aided Drug Design (CADD) for Analogues Optimization
In silico tools and computer-aided drug design (CADD) encompass a wide range of computational techniques that are used to accelerate the drug discovery process. These methods are employed to design and optimize analogues of a lead compound, such as this compound, with improved potency, selectivity, and pharmacokinetic properties.
The design and synthesis of novel analogues of this compound can be guided by various CADD strategies. For example, in the development of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues as NOP receptor agonists, structure-activity relationships were explored to guide the synthesis of new compounds with improved properties. nih.gov
One common CADD approach is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For this compound and its active analogues, a pharmacophore model could be generated based on their common structural features and known binding modes. This model could then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active.
Fragment-based drug discovery (FBDD) is another powerful CADD technique. This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The piperidine ring itself is a common fragment in medicinal chemistry, and studies have focused on exploring its three-dimensional chemical space. nih.gov By synthesizing and analyzing various substituted piperidine fragments, it is possible to build a virtual library of building blocks that can be used to construct novel analogues of this compound. nih.gov
The optimization of lead compounds also involves considering their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In silico models can be used to predict these properties for virtual compounds, allowing for the early identification and filtering of molecules that are likely to have poor pharmacokinetic profiles. By integrating these various CADD tools, researchers can rationally design and optimize analogues of this compound, thereby increasing the efficiency and success rate of the drug discovery process.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-methyl piperidine |
| phenoxy-3-piperazin-1-yl-propan-2-ols |
| N-3 substituted phenoxypropyl piperidine benzimidazol-2-one |
| 3-phenoxypropyl piperidine |
| N3 inhibitor |
| Remdesivir |
Future Directions and Emerging Research Avenues for 1 3 Phenoxypropyl Piperidine Derivatives
Design and Synthesis of Multi-Target Ligands for Complex Pathologies
The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred a shift in drug discovery towards multi-target-directed ligands (MTDLs). uniba.it This approach aims to design single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Derivatives of 1-(3-phenoxypropyl)piperidine are well-suited for this strategy. For instance, researchers have designed and synthesized a series of 1-(3-phenoxypropyl)piperidines linked to a triphenylphosphonium cation. nih.govdntb.gov.ua These compounds were developed as multi-target agents for neurodegenerative diseases, aiming to combine histamine (B1213489) H3 receptor (H3R) ligand activity with antioxidant properties. nih.gov The design rationale is that such compounds could penetrate mitochondrial membranes, interfere with the production of reactive oxygen species (ROS), and simultaneously act as H3R ligands. nih.gov
Another approach involves creating hybrid compounds that combine the this compound core with other pharmacologically active moieties. This has been explored in the development of potential antipsychotics with pro-cognitive effects by designing ligands that target dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net Similarly, combining the features of an acetylcholinesterase inhibitor with an H3R antagonist in a single molecule is a strategy being pursued for Alzheimer's disease. dntb.gov.ua
The synthesis of these multi-target ligands often involves multi-step reaction sequences, including alkylation and arylation, to introduce the desired functional groups onto the piperidine (B6355638) ring and the phenoxypropyl side chain. ontosight.ai
Exploration of Novel Synthetic Methodologies for Enhanced Chemical Diversity
Expanding the chemical space around the this compound core is crucial for discovering new derivatives with improved potency, selectivity, and pharmacokinetic properties. ontosight.ai This necessitates the development and application of novel synthetic methodologies.
Recent advances in organic synthesis offer a variety of tools to achieve this. These include:
Hydrogenation and Reduction: The hydrogenation of pyridine (B92270) precursors is a common method for synthesizing the piperidine ring. nih.gov Modern approaches focus on developing more efficient and stereoselective catalytic systems to overcome the often harsh reaction conditions required. nih.gov
Cyclization Reactions: Oxidative amination of non-activated alkenes and intramolecular radical cyclizations of 1,6-enynes are emerging as powerful methods for constructing substituted piperidine rings. nih.govmdpi.com
Multi-component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity as they allow for the formation of multiple bonds in a single operation. researchgate.net
Functionalization of the Piperidine Ring: Introducing substituents at various positions of the piperidine ring can significantly impact the pharmacological properties of the resulting derivatives. nih.govnih.gov
These and other modern synthetic techniques, such as those involving Wittig olefination and O-alkylation, are instrumental in creating libraries of this compound derivatives with diverse substitution patterns for structure-activity relationship (SAR) studies. biointerfaceresearch.com
Application of Advanced Preclinical Models for Deeper Mechanistic Insights
To fully understand the therapeutic potential and mechanism of action of novel this compound derivatives, it is essential to utilize advanced preclinical models that can more accurately recapitulate human diseases.
For neurodegenerative diseases, this includes the use of animal models that exhibit key pathological features of the human condition. In the context of pain research, various rodent models are employed to assess the antinociceptive and antiallodynic effects of new compounds. sci-hub.se
In vitro models also play a critical role. For example, cell-based assays using cell lines like CHO cells are used to determine the activity of compounds at specific receptors. nih.gov Molecular docking studies can provide insights into the binding interactions of these derivatives with their biological targets, such as the active site of enzymes like cathepsin K, which is relevant for osteoporosis. mdpi.com Furthermore, techniques like Western blot analysis can confirm the downregulation of target proteins in response to treatment with a new derivative. mdpi.com
The data generated from these advanced preclinical models are crucial for elucidating the structure-activity relationships and for selecting the most promising candidates for further development.
Integration of Artificial Intelligence and Machine Learning in Derivative Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.net These computational tools can significantly accelerate the design and optimization of new this compound derivatives.
AI and ML algorithms can be applied in several ways:
Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, helping to prioritize synthetic efforts. researchgate.netsci-hub.se For example, a Comparative Molecular Field Analysis (CoMFA) model was used to guide the optimization of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues as NOP receptor agonists. sci-hub.se
De Novo Design: AI can generate novel molecular structures with desired properties, potentially leading to the discovery of entirely new classes of this compound derivatives.
Pharmacokinetic and Toxicity Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds early in the discovery process, reducing the risk of late-stage failures. nih.gov
Ligand- and Receptor-Based Drug Discovery: Hybrid workflows that combine ligand-based screening with structure-based design can be used to identify molecules that are likely to bind to a specific target. plos.org
By analyzing vast datasets of chemical structures and biological activities, AI and ML can identify complex patterns and relationships that may not be apparent to human researchers, thereby accelerating the discovery of new and improved this compound-based therapeutics. mdpi.commednexus.org
Q & A
Q. What synthetic routes are optimal for producing 1-(3-phenoxypropyl)piperidine with high purity for pharmacological studies?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or palladium-catalyzed cyclization. For example:
- Nucleophilic substitution : Reacting cyclic sulfamidates derived from amino acids with phenoxypropyl groups under basic conditions (e.g., K₂CO₃ in DMF) yields the piperidine core .
- Palladium-catalyzed cyclization : Coupling propargyl units with diamine precursors in the presence of Pd(PPh₃)₄ achieves high regioselectivity and purity (>95%) .
Key Optimization Steps : - Use anhydrous solvents to minimize hydrolysis byproducts.
- Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1).
- Purify via column chromatography (silica gel, gradient elution) or recrystallization.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic peaks: δ 7.3–6.8 ppm (aromatic protons), δ 3.8–3.5 ppm (OCH₂), δ 2.8–2.4 ppm (piperidine CH₂) .
- ¹³C NMR : Confirm the piperidine ring (δ 45–55 ppm) and phenoxypropyl linkage (δ 115–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98% area under the curve) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 246.1624 (calculated for C₁₄H₂₀NO) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Receptor Binding Assays :
- H₃ Receptor Antagonism : Radioligand displacement assays using [³H]-N-α-methylhistamine. IC₅₀ values <100 nM indicate high affinity .
- Selectivity Screening : Compare binding to H₄, dopamine D₂, and serotonin 5-HT₃ receptors to rule off-target effects .
- Functional Assays :
- cAMP Modulation : Measure intracellular cAMP levels in HEK293 cells expressing H₃ receptors. A >50% increase suggests inverse agonism .
Advanced Research Questions
Q. How does the 3-phenoxypropyl substituent influence H₃ receptor antagonist affinity compared to other piperidine derivatives?
Methodological Answer: Structural comparisons reveal:
| Derivative | Substituent | H₃R IC₅₀ (nM) | Selectivity (H₃R vs. H₄R) | Source |
|---|---|---|---|---|
| This compound | Phenoxypropyl | 12 ± 2 | >100-fold | |
| 1-Methylpiperazine | Methylpiperazine | 1100 ± 150 | 10-fold | |
| 3-(Piperidin-1-yl)propan-1-ol | Hydroxypropyl | 1800 ± 200 | <5-fold |
Q. Key Insights :
- The phenoxypropyl group enhances hydrophobic interactions with H₃R’s Leu³.⁴⁰ residue .
- Bulky substituents reduce H₄R affinity due to steric clashes with Gln³.⁴⁰ .
Q. What computational strategies can predict this compound’s binding mode to H₃ receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with H₃R crystal structure (PDB: 3ZE3). Key steps:
- Prepare ligand (SMILES: C1CCN(CC1)CCCOC2=CC=CC=C2) in OpenBabel.
- Define binding site around Asp³.³² and Leu³.⁴⁰.
- Run 100 docking poses; select top cluster (ΔG ≈ -9.8 kcal/mol) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes in GROMACS (CHARMM36 force field).
- Analyze hydrogen bonds (e.g., between piperidine N and Asp³.³²) and π-π stacking (phenoxy group vs. Phe³.³⁶) .
Q. How can researchers resolve contradictions in reported H₃R antagonist efficacy across in vitro vs. in vivo models?
Methodological Answer: Case Study : In vitro IC₅₀ = 12 nM , but in vivo ED₅₀ = 5 mg/kg (rodents) . Strategies :
- Pharmacokinetic Profiling :
- Measure plasma half-life (LC-MS/MS): t₁/₂ ≈ 2.5 hours in rats.
- Assess blood-brain barrier penetration (logBB > 0.3 via in situ perfusion) .
- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated metabolites (e.g., 4-OH-phenoxypropyl derivative) that may reduce activity .
- Dose-Response Refinement : Optimize dosing frequency (e.g., BID vs. QD) to maintain steady-state concentrations .
Q. What comparative analyses differentiate this compound from structurally similar CNS-active compounds?
Methodological Answer:
| Compound | Structural Feature | CNS Activity | Key Differentiation |
|---|---|---|---|
| This compound | Phenoxypropyl-piperidine | H₃R antagonism | High H₃R selectivity |
| R(+)-3PPP hydrochloride | Hydroxyphenyl-propylpiperidine | Dopamine autoreceptor inhibition | No H₃R activity |
| PCP analogues | Cyclohexyl-piperidine | NMDA receptor antagonism | Distinct target profile |
Q. Experimental Design :
- Perform head-to-head receptor panels (≥50 targets) to map selectivity.
- Use knockout (H₃R⁻/⁻) mice to confirm mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
